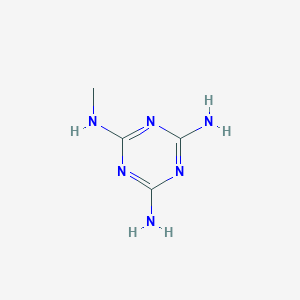

Methylmelamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylmelamine can be synthesized through the alkylation of melamine. One common method involves the reaction of melamine with formaldehyde and methanol under acidic conditions. The process typically involves the following steps:

Reaction with Formaldehyde: Melamine reacts with formaldehyde to form hexamethylolmelamine.

Etherification: Hexamethylolmelamine is then etherified with methanol to produce hexamethoxythis compound.

Neutralization and Distillation: The reaction mixture is neutralized with an alkali, followed by reduced pressure distillation to obtain the final product

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: Methylmelamine undergoes various chemical reactions, including:

Vinylation: this compound can be directly vinylated with acetylene to form vinylmelamines.

Polymerization: this compound derivatives can undergo free radical polymerization to form linear and cross-linked polymers.

Common Reagents and Conditions:

Vinylation: Acetylene is used as the reagent for vinylation, typically under controlled temperature and pressure conditions.

Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are commonly used for polymerization reactions.

Major Products:

Vinylmelamines: Formed through vinylation, these compounds are used in the production of cross-linked polymers.

Applications De Recherche Scientifique

Industrial Applications

1.1. Synthesis of Resins

Methylmelamine is primarily used in the production of melamine-formaldehyde resins. These thermosetting resins are known for their durability and resistance to heat and chemicals. They are widely used in manufacturing:

- Laminates : Commonly found in kitchen countertops and flooring.

- Adhesives : Utilized in wood products and construction materials.

- Coatings : Applied in automotive and industrial finishes due to their excellent hardness and gloss.

1.2. Flame Retardants

this compound is also incorporated into flame-retardant formulations. Its nitrogen-rich structure helps reduce flammability in various materials, making it an essential component in textiles and plastics used in environments requiring fire resistance.

Food Safety Applications

2.1. Detection of Melamine Adulteration

this compound has been investigated for its role in food safety, particularly concerning the detection of melamine adulteration in food products. Various analytical techniques have been developed to identify melamine and its derivatives in food samples:

- High-Performance Liquid Chromatography (HPLC) : Used for detecting melamine levels in infant formula and dairy products.

- Fluorescence Polarization Immunoassay (FPIA) : Effective for screening milk powders.

- Surface Plasmon Resonance (SPR) : Employed for real-time monitoring of melamine contamination.

These methods are crucial for ensuring food safety and compliance with regulatory standards following past incidents of melamine adulteration that raised public health concerns .

Neurotoxicity Studies

Recent research has focused on the neurotoxic effects of this compound and its implications for cognitive function. Studies indicate that exposure to this compound can disrupt central nervous system (CNS) functions, leading to:

- Cognitive Impairments : Animal studies have shown that this compound affects learning and memory capabilities, particularly in younger subjects .

- Behavioral Changes : Experiments using the Morris water maze have demonstrated significant impairments in spatial learning among rodents exposed to this compound .

These findings highlight the importance of understanding the neurotoxic potential of this compound, especially given its historical use in food products.

Case Study 1: Melamine Adulteration Incident

The 2008 melamine scandal involved the illegal addition of melamine to milk products in China, leading to severe health issues among infants. This incident prompted extensive research into detection methods for melamine and its derivatives, including this compound, to prevent future occurrences .

Case Study 2: Neurotoxicity Research

A series of studies conducted on rodents have shown that exposure to this compound results in significant learning deficits and behavioral changes. These studies utilized various testing paradigms to assess cognitive function post-exposure, revealing critical insights into the compound's impact on brain health .

Mécanisme D'action

The mechanism of action of methylmelamine, particularly its antitumor activity, is not fully understood. it is believed to involve:

Comparaison Avec Des Composés Similaires

Methylmelamine can be compared with other triazine derivatives, such as:

Hexathis compound: Known for its antitumor activity, hexathis compound is structurally similar to this compound but has six methyl groups attached to the triazine ring.

Pentathis compound: Another derivative with five methyl groups, it has been investigated for its clinical applications.

Uniqueness: this compound’s unique properties, such as its ability to undergo vinylation and polymerization, make it a valuable compound in polymer chemistry. Its potential antitumor activity also sets it apart from other triazine derivatives.

Activité Biologique

Methylmelamine (MM) is a derivative of melamine, a compound that has garnered attention due to its biological activity and potential toxicological effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects on various biological systems.

Overview of this compound

This compound is structurally related to melamine, which is known for its use in plastics and as a nitrogen-rich compound in fertilizers. However, this compound's biological activity has raised concerns, particularly regarding its toxicity and potential health impacts.

1. Toxicological Effects

Research indicates that this compound exhibits significant toxicological effects, especially when combined with other compounds such as cyanuric acid. A study showed that while this compound alone did not demonstrate cytotoxicity in cultured kidney cells, its combination with cyanuric acid led to increased toxicity and renal damage in animal models . This underscores the importance of examining the interactions between different chemical entities.

2. Neurotoxicity

Recent studies have indicated that this compound can exacerbate neurotoxicity, particularly in aging neuronal models. In vitro experiments using SH-SY5Y cells revealed that exposure to this compound at varying concentrations resulted in decreased cell viability and increased neurotoxic effects when combined with D-galactose . This suggests a potential risk for neurodegenerative conditions associated with exposure to this compound.

1. Melamine Contamination Incidents

One of the most notable incidents involving melamine and its derivatives occurred in 2007 when contaminated pet food led to the deaths of thousands of pets due to acute renal failure caused by high levels of melamine and cyanuric acid . Although this case primarily focused on melamine, it highlights the broader implications of this compound's biological activity in food safety and public health.

2. Kidney Toxicity Studies

A comprehensive analysis was conducted on the renal effects of this compound in animal models. Histopathological examinations revealed crystal formation in kidney tubules following exposure to high doses of this compound, leading to acute kidney injury characterized by uremia and other symptoms . This case study emphasizes the need for regulatory scrutiny regarding the presence of this compound in food and feed products.

Table 1: Summary of Toxicity Studies on this compound

Research Findings

- Molecular Interactions : Computational studies have suggested that this compound interacts with various biological targets, which may explain its toxicological profile .

- Structure-Activity Relationship (SAR) : Understanding the structure-activity relationship of this compound can provide insights into its biological activity and help identify safer alternatives or therapeutic applications .

Propriétés

IUPAC Name |

2-N-methyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRPRMNBTVRDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158777 | |

| Record name | Melamine, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13452-77-2 | |

| Record name | Methylmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13452-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.